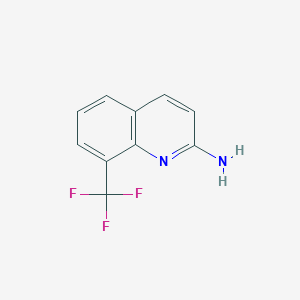

8-(Trifluoromethyl)quinolin-2-amine

Descripción

Significance of Quinoline (B57606) Scaffold in Organic Chemistry and Material Science

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in organic and medicinal chemistry. frontiersin.orgresearchgate.net Its planarity and aromaticity allow for interactions with biological macromolecules like proteins and nucleic acids. mdpi.com This has led to the development of numerous quinoline-based drugs with a wide range of therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents. nih.govglobalresearchonline.net

In material science, the quinoline core is valued for its photophysical properties. mdpi.com Its inherent fluorescence and ability to engage in hydrogen bonding make it an attractive component for the design of fluorescent probes, sensors, and organic light-emitting diodes (OLEDs). mdpi.com The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its electronic and steric properties for specific applications. frontiersin.org

Role of Trifluoromethyl Group in Modulating Molecular Characteristics and Reactivity

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties. wikipedia.org Its high electronegativity, often compared to that of chlorine, significantly influences the electronic nature of the molecule it is attached to. wikipedia.org This strong electron-withdrawing effect can alter the acidity and basicity of nearby functional groups. wikipedia.org

Furthermore, the trifluoromethyl group enhances the lipophilicity and metabolic stability of a molecule. nih.govnih.gov The replacement of a methyl group with a trifluoromethyl group can block metabolic oxidation at that position, a common strategy in drug design to improve pharmacokinetic profiles. wikipedia.org The introduction of a -CF3 group can also impact the conformation of a molecule due to its steric bulk. These combined effects make the trifluoromethyl group a valuable tool for optimizing the biological activity and physical properties of organic compounds. mdpi.com

Overview of 2-Aminoquinoline (B145021) Derivatives in Contemporary Synthetic and Mechanistic Studies

2-Aminoquinoline derivatives are a vital class of N-heterocyclic aromatic compounds with significant biological and pharmaceutical relevance. zendy.ioresearchgate.net A variety of synthetic methods, including metal-catalyzed reactions, organocatalysis, and redox-neutral processes, have been developed for their preparation. zendy.ioresearchgate.net These derivatives serve as crucial intermediates in the synthesis of more complex molecules and are often investigated for their potential as therapeutic agents. For instance, some 2-aminoquinoline derivatives have been explored as latency-reversing agents for HIV-1. rsc.org The amino group at the 2-position provides a handle for further functionalization, allowing for the construction of diverse molecular architectures.

Research Landscape and Challenges for 8-(Trifluoromethyl)quinolin-2-amine and its Analogs

The research landscape for this compound is situated within the broader context of developing novel fluorinated quinoline derivatives. While specific studies on this exact isomer are not extensively documented in readily available literature, research on analogous compounds provides insight into the potential challenges and research directions. A significant challenge lies in the regioselective synthesis of such specific isomers. The synthesis of trifluoromethylated quinolines often involves multi-step processes and can be complicated by the need for specific starting materials or harsh reaction conditions. clockss.org

Research on related compounds, such as 2,8-bis(trifluoromethyl)quinolines and other amino-trifluoromethyl-quinolines, highlights the interest in these scaffolds for applications in medicinal chemistry and materials science. chemimpex.comresearchgate.netprepchem.comnih.gov For example, 4-amino-8-(trifluoromethyl)quinoline is recognized as a valuable building block for developing novel therapeutic agents and fluorescent probes. chemimpex.com The development of efficient and selective synthetic routes to access specific isomers like this compound remains a key challenge and an active area of research.

Structure

3D Structure

Propiedades

IUPAC Name |

8-(trifluoromethyl)quinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-1-2-6-4-5-8(14)15-9(6)7/h1-5H,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUGHMBECREKMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652863 | |

| Record name | 8-(Trifluoromethyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092304-80-7 | |

| Record name | 8-(Trifluoromethyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Vibrational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Characterization

Fluorine-19 NMR spectroscopy is a powerful tool for characterizing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In the context of 8-(Trifluoromethyl)quinolin-2-amine, ¹⁹F NMR is used to identify and analyze the trifluoromethyl (-CF₃) group. The chemical shift of the -CF₃ group provides information about its electronic environment within the quinoline (B57606) ring system.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple-Bond Correlation (HMBC) are indispensable for establishing the connectivity of atoms within a molecule.

HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, such as carbon-13. columbia.edu This experiment would be used to definitively assign the proton and carbon signals of the quinoline core of this compound. Each cross-peak in an HSQC spectrum corresponds to a C-H bond. nih.gov

HMBC reveals correlations between protons and carbons over two to three bonds (and sometimes more). columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For this compound, HMBC would show correlations between the protons on the quinoline ring and the carbons of the trifluoromethyl group, as well as connections between different parts of the quinoline ring system. researchgate.net

These 2D NMR experiments, often used in conjunction, provide a detailed map of the molecular structure, confirming the substitution pattern. nih.govresearchgate.net

Experimental and Theoretical NMR Chemical Shift Comparisons

A powerful approach to structural verification involves comparing experimentally measured NMR chemical shifts with those predicted by theoretical calculations, often using Density Functional Theory (DFT). For a related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, researchers have successfully used DFT calculations with various basis sets (like B3LYP/cc-pVQZ) to predict ¹H and ¹³C NMR chemical shifts. researchgate.netdergipark.org.tr These calculated values showed good agreement with the experimental data obtained in a DMSO-d₆ solvent, aiding in the precise assignment of each signal. researchgate.net This correlative approach enhances the confidence in the assigned structure of complex molecules.

Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₀H₇F₃N₂, the expected monoisotopic mass is 212.056133 g/mol . cookechem.comepa.gov HRMS analysis would aim to measure a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), thereby confirming the molecular formula and providing strong evidence for the compound's identity. nih.gov

Electronic Spectroscopy and Photophysical Investigations

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic systems like quinoline derivatives, the UV-Vis spectrum typically shows multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings. While specific UV-Vis data for this compound is not available in the searched literature, data for the parent compound, 8-quinolinamine, is documented, providing a reference for the types of electronic transitions to be expected. nist.gov The introduction of the trifluoromethyl and amino groups would be expected to cause shifts in the absorption maxima (λₘₐₓ) compared to the unsubstituted quinoline.

Information regarding this compound's spectroscopic properties remains elusive in current scientific literature.

Despite a thorough search for the advanced spectroscopic characterization and vibrational analysis of the chemical compound this compound, specific data regarding its intramolecular charge transfer (ICT) fluorescence and general luminescence properties are not available in the public domain.

Scientific exploration into the photophysical behaviors of quinoline derivatives is an active area of research. Studies on related compounds, such as various isomers of trifluoromethylated and amino-substituted quinolines, have been conducted. For instance, research is available on the spectroscopic properties of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline and other push-pull type amino-quinoline derivatives. These studies indicate that the substitution patterns on the quinoline ring system significantly influence their electronic and photophysical characteristics. However, detailed experimental or theoretical data focusing specifically on the ICT processes and luminescence mechanisms of this compound has not been reported.

Therefore, an in-depth analysis as specified by the requested outline, including data on intramolecular charge transfer fluorescence and luminescence properties, cannot be provided at this time. Further experimental investigation is required to elucidate the specific photophysical attributes of this compound.

Computational and Theoretical Chemistry Investigations of 8 Trifluoromethyl Quinolin 2 Amine Analogs

Quantum Chemical Approaches for Molecular Geometry Optimization

To accurately predict the behavior of molecules, it is essential to determine their most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Quantum chemical approaches are powerful tools for achieving this.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. One of the most widely used DFT functionals is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a hybrid functional that combines the strengths of both Hartree-Fock theory and density functional theory.

The B3LYP functional is frequently employed to optimize the geometry of quinoline (B57606) derivatives. researchgate.net For instance, in studies of related quinoline compounds, the B3LYP method has been used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The absence of imaginary frequencies in the vibrational analysis following a geometry optimization confirms that the calculated structure corresponds to a true energy minimum on the potential energy surface.

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. Different basis sets offer varying levels of accuracy and computational cost.

Pople-style basis sets , such as 6-31+G(d,p) , are widely used. The "6-31G" part indicates the number of Gaussian functions used to represent the core and valence orbitals. The "+" signifies the addition of diffuse functions, which are important for describing anions and weak interactions. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the orbital shapes. researchgate.netgaussian.com

Correlation-consistent basis sets , developed by Dunning and coworkers, such as cc-pVDZ (correlation-consistent polarized valence double-zeta), cc-pVTZ (triple-zeta), and cc-pVQZ (quadruple-zeta), are designed to systematically converge towards the complete basis set limit. uni-rostock.dedtu.dk Increasing the size of the basis set from double- to quadruple-zeta generally improves the accuracy of the calculations, albeit at a higher computational expense. dtu.dk For example, the aug-cc-pVDZ basis set, which includes augmented diffuse functions, is often used for more demanding calculations. researchgate.net

The selection of an appropriate basis set is a critical step in computational studies. While larger basis sets like cc-pVQZ provide higher accuracy, smaller sets like 6-31+G(d,p) or cc-pVDZ can offer a good balance between accuracy and computational efficiency for many applications. researchgate.net

Electronic Structure and Reactivity Descriptors

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. Various computational descriptors provide valuable insights into how a molecule will interact with other chemical species.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.netresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. For example, in a study of a quinoline derivative, the HOMO and LUMO energies were calculated to be -0.1337 Hartree and -0.09801 Hartree, respectively, resulting in an energy gap of 0.03569 Hartree. researchgate.net

Table 1: Frontier Molecular Orbital Energies of a Quinoline Derivative

| Molecular Orbital | Energy (Hartree) |

| HOMO | -0.1337 |

| LUMO | -0.09801 |

| Energy Gap (ΔE) | 0.03569 |

| Data from a study on a quinoline derivative. researchgate.net |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netrsc.org The MEP surface is colored according to the electrostatic potential, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

In quinoline derivatives, the negative potential is often located around the nitrogen atom and other electronegative atoms, making these sites susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, the positive potential is typically found around the hydrogen atoms, which are prone to nucleophilic attack. researchgate.net MEP analysis is invaluable for designing molecules with specific reactivity patterns. rsc.org

NBO analysis can reveal important details about hyperconjugative interactions and the nature of chemical bonds within the molecule. For quinoline derivatives, this analysis can help to explain the influence of substituents, such as the trifluoromethyl group, on the electronic properties and stability of the quinoline ring system.

Computational Studies of Charge Transfer Characteristics

Computational studies, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the intramolecular charge transfer (ICT) characteristics of 8-(trifluoromethyl)quinolin-2-amine and its analogs. These studies often focus on the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to predict and explain the electronic properties and reactivity of these compounds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter derived from these calculations. A smaller energy gap generally indicates a higher propensity for intramolecular charge transfer, which can significantly influence the molecule's optical and electronic properties. For instance, in studies of related quinoline-carbazole derivatives, a reduced bandgap was associated with enhanced nonlinear optical (NLO) responses. acs.org

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to investigate charge transfer. NBO analysis provides a detailed picture of the electron density distribution and the nature of bonding and non-bonding interactions within the molecule. It can quantify the extent of charge delocalization and identify the specific donor-acceptor interactions that contribute to ICT. In studies of similar heterocyclic systems, NBO analysis has been instrumental in demonstrating how strong intramolecular interactions and extended hyperconjugation contribute to the stability of the molecules. acs.org

Furthermore, the calculation of molecular electrostatic potential (MEP) surfaces provides a visual representation of the charge distribution. The MEP map highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, offering insights into its reactivity and intermolecular interaction sites. These computational approaches, when combined, provide a comprehensive understanding of the charge transfer dynamics within this compound analogs.

Vibrational Spectra Simulations and Comparative Analysis

Theoretical Prediction of Infrared and Raman Frequencies

Theoretical calculations, primarily using Density Functional Theory (DFT) methods, have become an indispensable tool for predicting the infrared (IR) and Raman vibrational frequencies of molecules like this compound and its analogs. By employing specific functionals, such as B3LYP, in conjunction with appropriate basis sets (e.g., 6-311G(d,p) or cc-pVQZ), researchers can compute the harmonic vibrational frequencies of the molecule in its optimized geometry. researchgate.netdergipark.org.tr These calculations provide a theoretical vibrational spectrum that can be compared with experimental data obtained from FT-IR and FT-Raman spectroscopy.

The predicted frequencies are assigned to specific vibrational modes, such as stretching, bending, and torsional motions of the chemical bonds and functional groups within the molecule. dergipark.org.tr For example, in a study on 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the N-H stretching vibrations were theoretically assigned to specific wavenumbers. dergipark.org.tr Similarly, the characteristic vibrations of the trifluoromethyl (CF3) group, including symmetric and asymmetric stretching and bending modes, can be identified and assigned based on the computational results. dergipark.org.tr

This theoretical approach not only aids in the assignment of experimentally observed spectral bands but also helps in understanding the vibrational characteristics of complex molecules where experimental assignments can be challenging due to overlapping bands or low intensities. The agreement between the theoretical and experimental spectra serves as a validation of the computational model used and provides confidence in the structural and electronic properties predicted by the theory.

Scaling Factors for Agreement with Experimental Data

A common practice in computational vibrational spectroscopy is the use of scaling factors to improve the agreement between theoretically calculated harmonic frequencies and experimentally observed fundamental frequencies. researchgate.netnih.gov The theoretical calculations are based on the harmonic oscillator approximation, which does not account for the anharmonicity of real molecular vibrations. This discrepancy, along with limitations in the level of theory and basis set, leads to systematic overestimation of the calculated frequencies.

To correct for these systematic errors, a scaling factor is applied to the computed frequencies. This scaling factor is typically determined by performing calculations on a set of well-characterized molecules and comparing the theoretical frequencies to their known experimental values. researchgate.net The factor is then derived through a least-squares fitting procedure to minimize the deviation between the scaled theoretical and experimental frequencies. researchgate.net

The choice of scaling factor depends on the specific computational method (e.g., HF, B3LYP, MP2) and the basis set used. researchgate.net Different scaling factors may be applied to different frequency regions (e.g., above and below 2000 cm⁻¹) to achieve better accuracy. nih.gov The application of these scaling factors is a crucial step in obtaining a more realistic and predictive theoretical vibrational spectrum that can be reliably compared with experimental FT-IR and Raman data for molecules like this compound and its analogs. researchgate.net

Thermochemical and Energetic Characterization

Calculation of Thermodynamic Parameters

Computational chemistry provides powerful tools for the calculation of various thermodynamic parameters of molecules like this compound and its analogs. Using statistical mechanics principles combined with the results of quantum chemical calculations, it is possible to determine key thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. These calculations are typically performed at a standard temperature and pressure.

The process begins with the optimization of the molecular geometry and the calculation of vibrational frequencies. These frequencies are then used to compute the vibrational contributions to the thermodynamic functions. Rotational and translational contributions are also calculated based on the optimized molecular structure.

For instance, in a study of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, a chloroquine (B1663885) analogue, theoretical calculations at the B3LYP/6-311++G** level were used to explore its thermodynamic properties in different environments. nih.gov Similarly, for analogs of this compound, such calculations can provide valuable insights into their stability and reactivity under different conditions. The calculated total energies and dipole moments are also important parameters obtained from these studies. nih.gov

Conformer Analysis and Energy Landscapes

The process involves systematically rotating the flexible bonds and performing energy calculations for each resulting geometry. The energies are then plotted to create a potential energy surface or energy landscape. The minima on this landscape correspond to the stable conformers. For example, in the study of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the most stable conformation was determined using computational methods. dergipark.org.tr

By identifying the global minimum (the most stable conformer) and other low-energy conformers, researchers can gain a deeper understanding of the molecule's preferred three-dimensional structure. This information is vital for studies such as molecular docking, where the conformation of a ligand plays a significant role in its binding to a biological target.

Crystallographic Analysis and Solid State Structure Elucidation

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic-level three-dimensional structure of crystalline materials. Through the analysis of cocrystals, the specific architecture of 8-(trifluoromethyl)quinolin-2-amine has been successfully detailed.

In a cocrystal formed with pimelic acid, the compound crystallizes in the monoclinic system with a P21/c space group. The asymmetric unit in this structure is composed of one molecule of this compound and one half of a pimelic acid molecule, the other half being generated by an inversion center.

When cocrystallized with 4-hydroxybenzoic acid, this compound adopts a triclinic crystal system, belonging to the P-1 space group. Here, the asymmetric unit contains one molecule of the quinoline (B57606) derivative and one molecule of the 4-hydroxybenzoic acid coformer.

These SC-XRD studies provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the identity and geometry of the molecule in the crystalline solid.

Table 1: Crystallographic Data for this compound Cocrystals

| Feature | Cocrystal with Pimelic Acid | Cocrystal with 4-Hydroxybenzoic Acid |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/c | P-1 |

| Asymmetric Unit | One molecule of this compound, 0.5 molecule of pimelic acid | One molecule of this compound, one molecule of 4-hydroxybenzoic acid |

Crystal Packing and Intermolecular Interactions

The assembly of individual molecules into a stable, three-dimensional crystal lattice is directed by a network of non-covalent intermolecular interactions. In the cocrystals of this compound, hydrogen bonding and π-π stacking are the dominant forces governing the crystal packing.

Hydrogen Bonding Networks (O—H⋯O, N—H⋯O, C—H⋯O)

Hydrogen bonds are the primary interactions responsible for the formation of the cocrystal structures. In the complex with pimelic acid, a robust N—H⋯O hydrogen bond is established between the amine group of the quinoline and the carboxylic acid of the pimelic acid. The pimelic acid molecules further connect into chains via O—H⋯O hydrogen bonds.

A similar and strong N—H⋯O hydrogen bond is the key feature in the cocrystal with 4-hydroxybenzoic acid, linking the quinoline's amine group to the coformer's carboxylic acid. The hydroxyl group of the 4-hydroxybenzoic acid also engages in O—H⋯O hydrogen bonding, contributing to the extended network. Weaker C—H⋯O interactions provide additional stability in these crystal lattices.

Influence of Substituents on Crystal Packing

The substituents on the quinoline ring, namely the 2-amino and 8-trifluoromethyl groups, play a critical role in directing the crystal packing. The amino group is essential, acting as the primary hydrogen bond donor to the carboxylic acid coformers.

The bulky and highly electronegative trifluoromethyl (CF₃) group at the 8-position exerts significant influence through both steric and electronic effects. It participates in weak C—H⋯F hydrogen bonds in the pimelic acid cocrystal, adding to the network of interactions. Furthermore, its steric presence influences the mutual arrangement of molecules, which in turn affects the geometry of the hydrogen bonds and the efficiency of the π-π stacking.

Conformational Analysis in the Solid State

The conformation of a molecule in the solid state is a balance between its intrinsic, low-energy preferences and the stabilizing forces of the crystal lattice.

Dihedral Angles and Planarity of Ring Systems

The quinoline ring system in this compound is, as expected for an aromatic system, largely planar. SC-XRD analysis allows for precise measurement of any slight deviations from planarity and the dihedral angles between different molecular fragments.

In the cocrystal with 4-hydroxybenzoic acid, the dihedral angle between the plane of the quinoline ring and the plane of the phenyl ring of the coformer has been determined. This angle is a key parameter that defines the three-dimensional relationship between the two components of the cocrystal. The orientation of the trifluoromethyl group relative to the quinoline ring is also fixed in the solid state, defined by specific torsion angles that minimize steric strain while accommodating intermolecular packing forces.

Table 2: Selected Conformational Data

| Parameter | Cocrystal System | Value |

|---|---|---|

| Dihedral Angle between Quinoline and Phenyl Rings | Cocrystal with 4-Hydroxybenzoic Acid | 22.8 (2)° |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pimelic acid |

Chemical Reactivity, Transformation, and Mechanistic Studies

Quinoline (B57606) Ring Functionalization and Derivatization Reactions

Functionalization of the quinoline scaffold is a significant area of research due to the prevalence of this motif in pharmacologically active compounds. researchgate.net The presence of the activating amino group and the deactivating, meta-directing (with respect to its own position) trifluoromethyl group creates a unique reactivity profile for the bicyclic system of 8-(Trifluoromethyl)quinolin-2-amine.

The quinoline ring system consists of a pyridine (B92270) ring fused to a benzene (B151609) ring. The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution. reddit.com Consequently, electrophilic attacks on quinoline typically occur on the benzene ring, favoring positions C5 and C8. reddit.com For derivatives like this compound, the substitution pattern is influenced by the existing substituents. The powerful electron-withdrawing trifluoromethyl group at C8 further deactivates the benzene ring, yet electrophilic substitution on related quinoline derivatives, such as electrophilic nitration, has been achieved. nih.gov

Conversely, the electron-deficient nature of the pyridine portion makes it susceptible to nucleophilic attack. Nucleophilic C-H fluorination of unsubstituted quinoline has been shown to occur at the C2 and C4 positions. acs.org In a concerted nucleophilic aromatic substitution strategy, unsubstituted quinoline was fluorinated at C4 and C2 in a 2:1 ratio, highlighting the favorability of the C4 position for nucleophilic attack. acs.org

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have become essential for the functionalization of quinoline scaffolds. researchgate.net These reactions enable the formation of carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds, greatly expanding the molecular diversity achievable from a single precursor.

A notable example is the direct C-H activation for C-C bond formation. In a study on a similar compound, N-phenyl-7-(trifluoromethyl)quinolin-4-amine (TFMAQ-7Ph), selective C-H arylation at the C8-position was achieved using a palladium catalyst. nih.gov The reaction proceeds via a proposed Pd(II)/Pd(IV) catalytic cycle, initiated by an electrophilic aromatic substitution (SEAr) type coordination of Pd(II) to the electron-rich C8 position. nih.gov This is followed by deprotonation, oxidative addition of an aryl bromide, and reductive elimination to yield the C8-arylated product. nih.gov

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (3 eq) | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | Pd(OAc)₂ (15) | Xantphos (30) | t-BuOK | Toluene | 110 | 80 | nih.gov |

| 2 | Pd(OAc)₂ (15) | JohnPhos (30) | t-BuOK | Toluene | 110 | 77 | nih.gov |

Table 1: Conditions for Palladium-Catalyzed C8-Arylation of a Quinoline Derivative. nih.gov

While specific examples for this compound are not detailed, the principles of cross-coupling reactions such as Kumada and Negishi are broadly applicable to quinoline systems for forming C-C, C-N, and C-S bonds. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Transformations of the Amine Moiety

The 2-amino group is a key functional handle for derivatization, allowing for the construction of more complex molecules through various transformations.

The primary amino group of this compound can readily undergo amidation to form the corresponding amides. This transformation is fundamental in organic synthesis and can be achieved through several methods. nih.govmasterorganicchemistry.com A common approach involves the activation of a carboxylic acid, for instance by converting it to an acyl chloride, which then reacts with the amine. masterorganicchemistry.com Alternatively, coupling reagents can be used for direct condensation. nih.gov

A modern, base- and workup-free protocol for amidation utilizes Diethylaminosulfur trifluoride (DAST). acs.org This method has proven effective for a wide range of amines, including electron-deficient ones, and carboxylic acids. acs.org The reaction between an amine and a carboxylic acid in the presence of DAST in a solvent like dichloromethane (B109758) (DCM) at room temperature typically affords the desired amide in good yield. acs.org Given the electron-withdrawing nature of the trifluoromethyl group on the quinoline ring, which reduces the amine's nucleophilicity, such efficient methods are particularly relevant. acs.org

| Amidation Method | Reagents | Conditions | General Applicability | Ref |

| Acid Chloride | R-COCl, Base | Anhydrous solvent | General, high-yielding | masterorganicchemistry.com |

| Coupling Reagent | R-COOH, DCC | Anhydrous solvent | Forms stable urea (B33335) byproduct | masterorganicchemistry.com |

| Lewis Acid | R-COOH, TiCl₄ | Pyridine, 85 °C | Broad substrate scope | nih.gov |

| DAST-mediated | R-COOH, DAST | DCM, Room Temp | Good for electron-deficient amines | acs.org |

Table 2: General Methods for Amidation of Amines.

Alkylation of the amino group to form secondary or tertiary amines is also a feasible and standard transformation, typically achieved by reaction with alkyl halides.

The amino group, or its derivatives like amides, can serve as a nucleophile in intramolecular reactions to construct new heterocyclic rings. Palladium-catalyzed cyclization reactions are powerful tools for this purpose. For example, an N-tosyl-disubstituted 2-aminobenzylamine can react with a propargylic carbonate in a palladium-catalyzed process to form a 1,4-benzodiazepine (B1214927) core. mdpi.com In this transformation, the amide nitrogen acts as an intramolecular nucleophile, attacking a π-allylpalladium intermediate to forge the seven-membered ring. mdpi.com

Another powerful strategy is multicomponent domino cyclization. A three-component reaction between ethyl trifluoropyruvate, a methyl ketone, and an amino alcohol can lead to the formation of complex bicyclic γ-lactams, such as trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones. mdpi.com These reactions demonstrate the utility of an amino group in initiating a cascade of bond-forming events to rapidly build molecular complexity. mdpi.com

Influence of the Trifluoromethyl Group on Reaction Pathways

The trifluoromethyl (-CF₃) group exerts a profound influence on the reactivity and properties of the quinoline system. a2bchem.com Its strong electron-withdrawing nature significantly impacts reaction outcomes and molecular characteristics.

Electronic Effects on the Ring: The -CF₃ group at the C8 position deactivates the entire quinoline ring system towards electrophilic attack. This effect is most pronounced on the benzene ring to which it is attached. reddit.com Conversely, it enhances the electrophilicity of the quinoline system, potentially making it more susceptible to nucleophilic attack.

Reactivity of the Amino Group: The electron-withdrawing effect of the -CF₃ group is transmitted through the ring system, reducing the electron density, basicity, and nucleophilicity of the 2-amino group. This decreased reactivity can necessitate harsher conditions or more potent reagents for transformations like amidation and alkylation compared to quinolines without such a deactivating group. acs.org For instance, the presence of strong electron-withdrawing groups on an amine has been shown to lower the yield in some amidation reactions. acs.org

Control of Reaction Pathways: The location of the -CF₃ group can be a deciding factor in the regioselectivity of a reaction. In reactions of fluorinated bromoenones with dinucleophiles, the final heterocyclic product was governed by the position of the trifluoromethyl group. researchgate.net This demonstrates that the electronic and steric properties of the -CF₃ group can steer a reaction down a specific pathway, favoring the formation of one isomer or product over another. researchgate.net

Physicochemical Properties: The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and bioavailability. a2bchem.com Its presence in the this compound scaffold makes the derivatives synthesized from it potentially valuable for pharmaceutical applications. a2bchem.comrsc.org

Electronic Effects on Reactivity and Regioselectivity

The presence of the trifluoromethyl (CF3) group at the C8 position and the amino (NH2) group at the C2 position of the quinoline ring significantly influences the electronic properties of this compound, thereby dictating its reactivity and the regioselectivity of its reactions. The CF3 group is a strong electron-withdrawing group, which deactivates the quinoline ring towards electrophilic substitution. Conversely, the amino group is an electron-donating group, activating the ring, particularly at the ortho and para positions.

In the context of palladium-catalyzed reactions, the electronic nature of substituents on participating molecules has been shown to play a crucial role in determining the regioselectivity of the products. For instance, in reactions involving unsymmetrical diaryl-substituted carbonates, nucleophilic attack is observed to occur preferentially at the alkyne terminus substituted with the more electron-rich aryl group. mdpi.com This suggests that electronic effects are a key determinant in product distribution. mdpi.com Similarly, the presence of an electron-withdrawing group like a trifluoromethyl substituent can influence the outcome of such reactions. mdpi.com

The trifluoromethyl quinoline amine scaffold has been noted for its ability to improve binding affinity to various protein kinases, a property attributed to its electronic characteristics. chemshuttle.com This makes it a valuable component in the development of targeted therapeutic agents. chemshuttle.com

Role in Stabilizing Reaction Intermediates

The 8-aminoquinoline (B160924) moiety is known to act as a directing group in various transition metal-catalyzed reactions. It can coordinate to the metal center, forming stable cyclometalated intermediates that facilitate selective C-H bond activation and functionalization. nih.gov This directing ability is crucial for achieving high regioselectivity in complex organic transformations.

In nickel(II)-catalyzed reactions, such as the alcoholysis of 8-aminoquinoline amides, density functional theory (DFT) calculations have revealed that the reaction proceeds through an intermediate where the 8-aminoquinoline amide coordinates to the nickel(II) metal center in an N,N,O-tridentate fashion. clockss.orgelsevierpure.com This coordination stabilizes the reaction intermediate and is a key factor in the catalytic cycle. clockss.orgelsevierpure.com The 8-aminoquinoline generated after cleavage can also coordinate to the nickel(II) catalyst, which can sometimes lead to deceleration of the reaction. clockss.orgelsevierpure.com

Furthermore, in palladium-catalyzed cyclization reactions, the formation of π-allylpalladium intermediates is a key step. mdpi.com The stability and subsequent reactivity of these intermediates are influenced by the electronic and steric properties of the ligands and substrates involved.

Catalytic Reaction Development

Metal-Catalyzed Organic Transformations (e.g., Pd, Ni, Cu)

The this compound scaffold and related quinoline derivatives are pivotal in the development of various metal-catalyzed organic transformations.

Palladium-Catalyzed Reactions:

Palladium catalysis is a powerful tool for the synthesis and transformation of quinoline derivatives. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are widely used to introduce aryl substituents onto the quinoline core. nih.gov For instance, palladium-catalyzed intramolecular Heck cyclization has been employed to synthesize quinolin-2(1H)-ones. nih.gov Diazonium salts have also been utilized as substrates in palladium-catalyzed cross-coupling reactions. nih.gov

In the synthesis of substituted 1,4-benzodiazepines, palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates proceeds through the formation of π-allylpalladium intermediates. mdpi.com The regioselectivity of these reactions is influenced by electronic effects, with nucleophilic attack favoring the more electron-rich carbon of the intermediate. mdpi.com

Nickel-Catalyzed Reactions:

Nickel catalysis has emerged as a sustainable and efficient alternative for various organic transformations. rsc.org Nickel-catalyzed reactions involving 8-aminoquinoline amides have been studied mechanistically, revealing the formation of N,N,O-tridentate coordinated intermediates. clockss.orgelsevierpure.com These studies provide insights into the reaction pathways and the role of the catalyst. clockss.orgelsevierpure.com Nickel complexes have also been used in the defluorinative coupling of aliphatic aldehydes with trifluoromethyl alkenes, a process that involves the intermediacy of an α-silyloxy(alkyl)nickel species. nih.gov Mechanistic studies of nickel(II) alkyl agostic cations and alkyl ethylene (B1197577) complexes have provided a deeper understanding of ethylene polymerization catalyzed by (α-diimine)Ni(II) complexes. acs.org

Copper-Catalyzed Reactions:

Copper-catalyzed reactions offer a cost-effective and versatile approach for the synthesis of nitrogen-containing heterocycles. A copper-catalyzed three-component annulation has been developed for the synthesis of functionalized 2-quinolones. nih.gov This method involves a cascade of SN2, Knoevenagel condensation, and C–N bond formation reactions. nih.gov Copper catalysis has also been successfully employed in the synthesis of 2-trifluoromethyl benzimidazoles from o-phenylenediamines and hexafluoroacetylacetone (B74370), where the hexafluoroacetylacetone acts as both a cyclization partner and a ligand for the copper catalyst. rsc.org

| Metal Catalyst | Reaction Type | Key Intermediates/Features | Application | Reference |

| Palladium (Pd) | Cross-coupling (Heck, Suzuki, etc.) | π-allylpalladium | Synthesis of substituted quinolines and benzodiazepines | mdpi.comnih.govnih.gov |

| Nickel (Ni) | Alcoholysis of amides, Defluorinative coupling | N,N,O-tridentate coordination, α-silyloxy(alkyl)nickel | Functional group transformation, C-C bond formation | clockss.orgelsevierpure.comnih.gov |

| Copper (Cu) | Three-component annulation, Cyclization | Cascade reaction sequence | Synthesis of functionalized 2-quinolones and benzimidazoles | nih.govrsc.org |

Organocatalysis and Catalyst-Free Approaches

While metal catalysis is prevalent, organocatalysis and catalyst-free methods are gaining traction as greener and more sustainable alternatives.

Organocatalysis: Chiral thiophosphorus acids have been designed and evaluated as organocatalysts in reactions such as the transfer hydrogenation of quinolines. beilstein-journals.org

Catalyst-Free Approaches: A notable example is the catalyst- and solvent-free [5 + 1] annulation of 2-methylquinolines with diynones to produce 2-arylated quinolines. nih.govrsc.org This atom-economic approach offers a practical and environmentally friendly route to these compounds. nih.govrsc.org Additionally, catalyst-free site-selective hydroxyalkylation of aminothiophenes with α-trifluoromethyl ketones has been reported, proceeding through an electrophilic aromatic substitution-like mechanism. nih.gov

Photoredox Catalysis in Quinoline Synthesis

Visible-light photoredox catalysis has emerged as a powerful strategy for organic synthesis, enabling reactions to proceed under mild conditions. researchgate.net This approach has been applied to the dearomatization of quinolines to synthesize bridged 1,3-diazepanes using an iridium photocatalyst. researchgate.net

Photoredox catalysis is particularly useful for trifluoromethylation reactions. The photocatalyst, upon excitation by visible light, can facilitate the generation of a CF3 radical from a suitable source. researchgate.net This radical can then participate in various transformations to introduce the trifluoromethyl group into organic molecules, including quinolines. researchgate.net

Applications in Advanced Materials and Supramolecular Chemistry

Development of Fluorescent Probes and Sensors

Quinoline (B57606) derivatives are renowned for their strong fluorescence, a property that makes them ideal candidates for creating probes and sensors capable of detecting and quantifying various chemical species. nih.gov The strategic placement of substituents on the quinoline core allows for the fine-tuning of their photophysical properties. nih.govnih.govacs.org

The luminescence of trifluoromethylated quinoline amines is governed by complex photophysical processes. The fundamental source of fluorescence is the quinoline ring system itself, which provides a rigid, planar structure with a delocalized π-electron system conducive to efficient light emission. semanticscholar.org The presence of the trifluoromethyl (CF3) group, a potent electron-withdrawing group, and the amino (NH2) group, an electron-donating group, on the same scaffold creates a "push-pull" system. This arrangement can lead to an intramolecular charge transfer (ICT) state upon photoexcitation. mdpi.comresearchgate.net In an ICT state, electron density moves from the electron-donating part of the molecule to the electron-withdrawing part, often resulting in a large Stokes shift and emission properties that are highly sensitive to the local environment.

Another relevant mechanism is photoinduced electron transfer (PET). In certain configurations, α-trifluoromethylated quinolines can act as efficient PET donors. nih.gov In a PET process, the photoexcited fluorophore transfers an electron to an analyte, or vice versa, leading to quenching of the fluorescence. This "on-off" switching behavior is a highly effective mechanism for chemical sensing. nih.gov Furthermore, the CF3 group can enhance the performance of these molecules by increasing electron transport capabilities and sterically hindering intermolecular stacking, which often leads to fluorescence quenching in the solid state. beilstein-journals.org

The rational design of environment-sensitive fluorophores based on the quinoline scaffold involves a modular approach, where different parts of the molecule are engineered for specific functions. nih.govacs.org Key design principles include:

Analyte Recognition Site: A specific functional group or cavity is incorporated into the fluorophore structure to selectively bind the target analyte. For quinoline-based sensors, the nitrogen atoms of the quinoline ring and the exocyclic amine group can act as Lewis basic sites for coordinating with metal ions. semanticscholar.orgresearchgate.net For instance, 8-aminoquinoline (B160924) derivatives are well-known chelators for zinc ions (Zn²⁺). mdpi.comresearchgate.netresearchgate.net

Fluorophore Core: The quinoline ring serves as the signaling unit. The binding of an analyte to the recognition site triggers a change in the photophysical properties of the quinoline core, such as fluorescence intensity or wavelength, through mechanisms like ICT or PET. semanticscholar.orgnih.gov

Tuning Moieties: Substituents are used to fine-tune the molecule's properties. The trifluoromethyl group, for example, enhances the electron-accepting nature of the quinoline system and can improve photostability. beilstein-journals.org Other groups can be introduced to modify solubility, cell permeability, or the absorption and emission wavelengths. nih.govacs.orgresearchgate.net

Spacers: In more complex sensors, spacer units are used to connect the recognition site to the fluorophore. The nature of the spacer—whether flexible or rigid—can influence the efficiency of the signal transduction between the binding event and the fluorescence response. semanticscholar.org

By systematically modifying these components, researchers can create highly selective and sensitive probes for a wide range of analytes and environments, from detecting metal ions in environmental samples to imaging pH changes within living cells. researchgate.netnih.gov

Organic Light-Emitting Diode (OLED) Applications

Quinoline derivatives are promising materials for the emissive layers in Organic Light-Emitting Diodes (OLEDs) due to their inherent luminescence and charge-transport properties. nih.govnih.gov The ability to control their optoelectronic characteristics through synthetic modification makes them highly versatile for this application. nih.gov

The design of efficient OLED emitters requires careful consideration of a molecule's electronic structure, photophysical properties, and solid-state morphology. For quinoline-based emitters like 8-(trifluoromethyl)quinolin-2-amine, the trifluoromethyl group plays a crucial role. It is frequently used as a substituent for ligands in phosphorescent heavy metal complexes, which are a key class of OLED emitters. beilstein-journals.org The CF3 group enhances device performance by:

Improving Electron Transport: As a strong electron-withdrawing group, it can lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport within the OLED device. beilstein-journals.org

Preventing Aggregation Quenching: The steric bulk of the CF3 group can disrupt intermolecular π-π stacking in the solid state. This is critical because close packing of molecules can lead to the formation of non-emissive aggregates, a phenomenon known as aggregation-caused quenching (ACQ), which significantly reduces the efficiency of the device. beilstein-journals.org

Metal complexes of quinoline derivatives, such as those with zinc or iridium, are often employed as emitters. beilstein-journals.orgijcce.ac.ir The coordination of the quinoline ligand to a metal center can lead to highly efficient phosphorescence, a desirable property for achieving high internal quantum efficiencies in OLEDs.

The relationship between a molecule's chemical structure and its luminescent properties is fundamental to designing new materials for OLEDs. For trifluoromethylated quinolines, several key relationships have been observed:

Substituent Position: The location of substituents on the quinoline core has a profound impact on the molecule's absorption and emission spectra. nih.gov Altering the position of the trifluoromethyl or amine groups can shift the emission color and influence the fluorescence quantum yield. nih.gov

Nature of Substituents: The electronic nature of the substituents dictates the energy levels of the molecular orbitals. An electron-donating group like an amine and an electron-withdrawing group like a trifluoromethyl group create a push-pull system that can lower the energy gap, leading to red-shifted emission. beilstein-journals.org

Understanding these relationships allows for the targeted synthesis of new quinoline derivatives with optimized properties, such as high quantum yields, specific emission colors, and good thermal stability, for high-performance OLED devices. rsc.orgresearchgate.net

Supramolecular Assembly and Coordination Chemistry

The nitrogen atoms in the quinoline ring and the 2-amino group make this compound an excellent ligand for coordinating with metal ions. This ability drives its application in supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures.

The 8-aminoquinoline scaffold is a well-established chelating agent, capable of forming stable complexes with a variety of metal ions. mdpi.comresearchgate.net The nitrogen of the quinoline ring and the nitrogen of the amino group can work in concert to bind a single metal ion, forming a stable five- or six-membered chelate ring. uncw.edu Ligands that are "preorganized"—constrained to be in the correct conformation for metal binding—tend to form more stable complexes and exhibit higher selectivity for specific metal ions. uncw.edu

The coordination of this compound or its derivatives to metal centers can be used to construct discrete coordination complexes or extended metal-organic frameworks (MOFs). ijcce.ac.ir These assemblies can have unique photophysical or catalytic properties derived from the combination of the quinoline ligand and the metal ion. For example, the formation of supramolecular complexes between quinoline derivatives and macrocyclic hosts like cucurbiturils can modulate the fluorescence properties of the quinoline guest, creating a system that can be used for sensing applications. nih.gov The study of these coordination and assembly processes is crucial for developing new functional materials for sensing, catalysis, and molecular electronics.

Ligand Design for Metal Complexation

The design of ligands for metal complexation is a cornerstone of coordination chemistry, with applications ranging from catalysis to the development of functional materials. The this compound molecule possesses two potential coordination sites for metal ions: the nitrogen atom of the quinoline ring and the nitrogen atom of the exocyclic amine group. These two sites can act as a bidentate chelate, forming a stable five-membered ring upon coordination to a metal center.

The electronic properties of the ligand, significantly influenced by the electron-withdrawing trifluoromethyl (-CF3) group, would play a crucial role in the stability and properties of the resulting metal complexes. This group would reduce the electron density on the quinoline ring system, thereby affecting the Lewis basicity of the quinoline nitrogen. This modification can tune the binding affinity of the ligand for different metal ions and influence the redox potential of the resulting metal complex.

While the synthesis and coordination chemistry of related 8-aminoquinoline ligands have been explored, demonstrating their ability to form stable complexes with various transition metals, specific studies detailing the synthesis, crystal structure, and coordination properties of metal complexes with this compound as a ligand are not readily found in the literature. rsc.orgresearchgate.net

Role of Non-Covalent Interactions in Self-Assembly

Non-covalent interactions are the driving forces behind the self-assembly of molecules into ordered supramolecular structures. nih.govnih.gov For this compound, several types of non-covalent interactions are anticipated to play a role in its self-assembly behavior:

Hydrogen Bonding: The amine group (-NH2) can act as a hydrogen bond donor, while the quinoline nitrogen and the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors. This could lead to the formation of one-dimensional chains or two-dimensional sheets in the solid state.

π-π Stacking: The planar aromatic quinoline ring is susceptible to π-π stacking interactions, which would contribute to the stabilization of aggregated structures. The electron-deficient nature of the ring, enhanced by the -CF3 group, could favor interactions with electron-rich aromatic systems.

Halogen Bonding and Dipole-Dipole Interactions: The trifluoromethyl group can participate in halogen bonding (C-F···X) and strong dipole-dipole interactions, further directing the packing of molecules in the solid state.

Studies on related fluorinated organic molecules have highlighted the importance of such interactions in determining their crystal packing and solid-state properties. rsc.org However, a detailed crystallographic analysis of this compound that would provide concrete evidence and geometric parameters for these interactions is not currently available in published research.

Formation of Supramolecular Architectures

The combination of metal coordination and non-covalent interactions provides a powerful toolkit for the construction of complex supramolecular architectures, such as coordination polymers and metal-organic frameworks (MOFs). In principle, this compound could serve as a building block for such materials.

By coordinating to metal ions through its bidentate N,N-donor set, it could form discrete polynuclear complexes or extended one-, two-, or three-dimensional networks. The nature of the resulting architecture would be dependent on the coordination geometry of the metal ion, the stoichiometry of the reaction, and the interplay of the non-covalent interactions between the ligands. The trifluoromethyl groups could be oriented into the pores of a framework structure, modifying its chemical environment and potential for gas sorption or guest recognition.

The study of supramolecular coordination compounds based on substituted 8-hydroxyquinolines has demonstrated the feasibility of creating three-dimensional architectures through a combination of metal coordination and non-covalent forces like π-π stacking and hydrogen bonding. mdpi.com While this suggests the potential for this compound to form similar structures, specific examples of supramolecular architectures constructed from this particular ligand have not been reported.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future development of applications for 8-(trifluoromethyl)quinolin-2-amine is intrinsically linked to the advancement of its synthesis. While traditional methods for creating quinoline (B57606) derivatives exist, the focus is shifting towards novel, more efficient, and environmentally conscious pathways.

Catalytic Strategies: The exploration of catalytic methods presents a significant avenue for future research. Transition-metal-catalyzed reactions, for instance, offer the potential for highly selective and efficient synthesis under milder conditions than traditional methods. nih.govacs.org Research into catalysts like rhodium and copper has already shown promise in the synthesis of substituted quinolines through C-H activation and annulation strategies. aps.org Future work could focus on developing specific catalysts tailored for the synthesis of this compound, potentially leading to higher yields and reduced byproducts. A one-pot synthesis approach, where multiple reaction steps are carried out in the same vessel, is another area of interest, as it can significantly streamline the production process. sigmaaldrich.cn

Green Chemistry Approaches: In line with the growing emphasis on sustainable chemistry, the development of eco-friendly synthetic routes is paramount. researchgate.net This includes the use of less hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave irradiation. acs.org Nanocatalysts are also emerging as a promising option for the green synthesis of quinoline derivatives, offering high efficiency and the potential for recovery and reuse. nih.gov Researchers are actively investigating methods that reduce waste and energy consumption, making the synthesis of compounds like this compound more economically viable and environmentally friendly. researchgate.net

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful toolkit for accelerating the discovery and design of new materials based on the this compound scaffold. By simulating molecular properties and interactions, researchers can predict the behavior of new derivatives before they are synthesized in the lab, saving time and resources.

Quantum Chemical Calculations: Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for understanding the electronic structure and properties of molecules. rsc.orgmdpi.com These calculations can provide insights into parameters like bond dissociation energies, ionization potentials, and electron affinities, which are crucial for predicting the reactivity and stability of this compound and its derivatives. achmem.com For instance, DFT can be used to model the impact of different substituents on the quinoline ring, guiding the design of molecules with specific electronic or optical properties. researchgate.net

Molecular Modeling and Simulation: Molecular modeling techniques allow for the simulation of how this compound might interact with other molecules or materials. nih.govnih.gov This is particularly relevant for predicting its potential in biological applications or as a component in larger molecular assemblies. Molecular docking studies, for example, can be used to screen for potential interactions with biological targets. nih.gov Furthermore, molecular dynamics simulations can provide insights into the conformational flexibility and intermolecular interactions of materials incorporating this compound. researchgate.net

Discovery of New Material Science Applications

The unique combination of a rigid, aromatic quinoline core and an electron-withdrawing trifluoromethyl group makes this compound an attractive candidate for the development of novel materials. a2bchem.com

Polymer Science: The amine functionality of this compound makes it a suitable monomer for the synthesis of advanced polymers. The incorporation of the trifluoromethyl group can enhance the thermal stability, chemical resistance, and solubility of the resulting polymers. a2bchem.com Future research could explore the polymerization of this compound with various co-monomers to create a range of functional polymers with tailored properties for applications in areas such as high-performance coatings, membranes, and engineering plastics. Aliphatic amines, for example, have found use as emulsion stabilizers and catalysts in the plastics industry. researchgate.net

Functional Materials: The versatility of the quinoline scaffold allows for further functionalization, opening the door to a wide array of materials with specific properties. a2bchem.com For instance, derivatives of this compound could be designed to act as sensors for metal ions or other small molecules. The trifluoromethyl group can influence the compound's lipophilicity and metabolic stability, which is advantageous for the design of materials with potential agrochemical or pharmaceutical applications. a2bchem.com

Development of High-Performance Optical and Electronic Materials

The photophysical properties of quinoline derivatives have long been a subject of interest, and the introduction of a trifluoromethyl group in this compound offers exciting possibilities for the development of advanced optical and electronic materials.

Luminescent Materials: Many quinoline derivatives exhibit fluorescence, and their emission properties can be tuned by modifying their chemical structure. researchgate.net The trifluoromethyl group, being strongly electron-withdrawing, can significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects its fluorescence quantum yield and Stokes shift. a2bchem.commdpi.com Research into Schiff bases derived from trifluoromethylated quinolines has shown that these compounds can exhibit good fluorescence quantum yields. a2bchem.commdpi.com Future work will likely focus on synthesizing derivatives of this compound with optimized luminescent properties for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors.

Electronic Materials: The electron-transporting properties of materials can be enhanced by the inclusion of trifluoromethyl groups. a2bchem.com This makes this compound a promising building block for the development of new organic electronic materials. Research could explore its incorporation into organic field-effect transistors (OFETs), organic solar cells (OSCs), and other electronic devices. The ability to tune the electronic properties through chemical modification of the quinoline ring provides a pathway to designing materials with specific charge-transport characteristics.

Integration into Complex Molecular Systems and Devices

The well-defined structure and functional groups of this compound make it an ideal candidate for integration into more complex molecular systems and functional devices.

Supramolecular Chemistry: The quinoline nitrogen and the amine group can participate in hydrogen bonding and other non-covalent interactions, making this compound a valuable tecton (building block) in supramolecular chemistry. These interactions can be used to direct the self-assembly of molecules into well-ordered, functional architectures. The study of supramolecular interactions in quinoline derivatives is an active area of research, with potential applications in areas such as crystal engineering and the design of responsive materials.

Molecular Switches and Sensors: The responsiveness of the quinoline ring system to external stimuli, such as pH or the presence of metal ions, can be exploited in the design of molecular switches and sensors. The photophysical properties of this compound could be modulated by such stimuli, leading to a detectable change in fluorescence or absorption. For example, 8-hydroxyquinoline (B1678124) derivatives have been successfully utilized as fluorescent sensors. The development of sensors based on this compound could have applications in environmental monitoring, biological imaging, and diagnostics.

Q & A

Q. What synthetic routes are effective for preparing 8-(trifluoromethyl)quinolin-2-amine, and how can structural purity be validated?

A two-step approach is commonly employed:

Quinoline core formation : Use Friedländer condensation between trifluoromethyl-substituted anilines and ketones to construct the quinoline scaffold.

Amination at the 2-position : Introduce the amine group via nucleophilic substitution or catalytic coupling (e.g., Buchwald-Hartwig amination) .

Validation : Confirm purity and structure using ¹H/¹³C NMR (e.g., characteristic trifluoromethyl signals at ~110–120 ppm in ¹³C NMR) and HPLC-MS to detect byproducts. Crystallographic analysis (X-ray) resolves ambiguous stereochemistry .

Q. What analytical techniques are critical for characterizing trifluoromethyl-substituted quinolines?

- NMR Spectroscopy : Identify substituent effects (e.g., deshielding of adjacent protons due to the electron-withdrawing CF₃ group) .

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns, particularly for isotopic signatures of fluorine .

- X-ray Crystallography : Resolve conformational preferences of the CF₃ group and hydrogen-bonding interactions .

Q. How can initial biological activity screening be designed for this compound?

- Target Selection : Prioritize targets where trifluoromethyl groups enhance binding (e.g., kinase inhibitors, DNA intercalators).

- Assays :

- Controls : Include non-trifluoromethyl analogs to isolate CF₃-specific effects.

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to identify bioavailability limitations .

- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites that may deactivate the compound in vivo .

- Dose Optimization : Conduct PK/PD modeling to align in vitro IC₅₀ values with achievable plasma concentrations .

Q. What computational strategies optimize reaction yields for large-scale synthesis?

- Quantum Chemical Calculations : Simulate reaction pathways (e.g., transition states for amination steps) to identify rate-limiting steps .

- Design of Experiments (DoE) : Apply factorial design to variables (temperature, solvent ratio, catalyst loading) and analyze interactions using ANOVA .

- Machine Learning : Train models on historical reaction data to predict optimal conditions (e.g., Bayesian optimization for catalyst selection) .

Q. How do trifluoromethyl groups influence DNA adduct formation in carcinogenicity studies?

- Adduct Characterization : Use ³²P-postlabeling or LC-MS/MS to detect covalent DNA modifications (e.g., PhIP-like adducts at guanine residues) .

- Comparative Analysis : Contrast adduct profiles with non-fluorinated analogs to assess CF₃’s electronic effects on reactivity.

- Enzymatic Studies : Test NAT1/NAT2 isoforms (human vs. bacterial) to evaluate acetylation-driven detoxification pathways .

Q. What methodologies resolve contradictions in enzyme inhibition mechanisms?

- Kinetic Analysis : Distinguish competitive vs. non-competitive inhibition via Lineweaver-Burk plots.

- Structural Biology : Perform co-crystallization with target enzymes (e.g., A₃ adenosine receptor mutants) to map binding interactions .

- Mutagenesis : Introduce point mutations (e.g., Ala-scanning) to identify critical residues for inhibitor binding .

Q. How can metabolic stability be improved without compromising target affinity?

- Prodrug Design : Mask the amine group with hydrolyzable moieties (e.g., acetyl or carbamate) to enhance permeability and delay hepatic clearance .

- Isotere Replacement : Substitute labile functional groups (e.g., methyl → trifluoromethyl) to block oxidative metabolism .

- CYP450 Inhibition Screening : Identify and mitigate interactions with CYP3A4/2D6 using fluorogenic substrates .

Methodological Notes

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .

- Software Tools : Leverage Gaussian for DFT calculations and Schrödinger Suite for docking studies .

- Safety Protocols : Follow NFPA guidelines for handling trifluoromethyl intermediates (flammable, corrosive) and use inert-atmosphere techniques for air-sensitive reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.